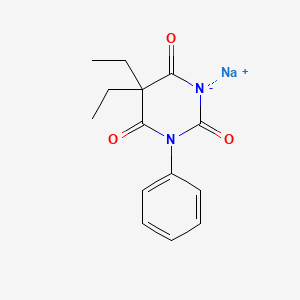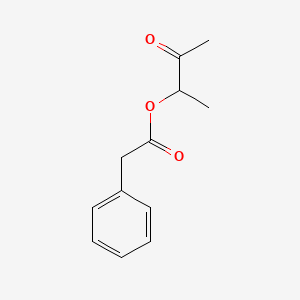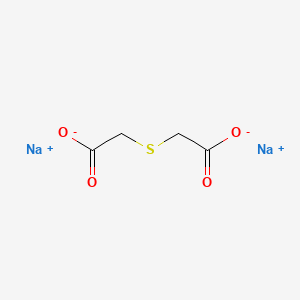
Disodium 2-2'-thiobisacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-2’-thiobisacetate, also known as disodium thiodiglycolate or thiodiacetic acid disodium salt, is a chemical compound with the molecular formula C4H4Na2O4S and a molecular weight of 194.1167 g/mol . It is commonly used in various chemical processes and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium 2-2’-thiobisacetate can be synthesized through the reaction of thiodiglycolic acid with sodium hydroxide. The reaction typically involves dissolving thiodiglycolic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of disodium 2-2’-thiobisacetate .
Industrial Production Methods
In industrial settings, the production of disodium 2-2’-thiobisacetate follows similar principles but on a larger scale. The process involves the use of industrial-grade thiodiglycolic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2-2’-thiobisacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disodium 2-2’-sulfinylbisacetate or disodium 2-2’-sulfonylbisacetate.
Reduction: It can be reduced to form thiodiglycolic acid.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ions.
Major Products Formed
Oxidation: Disodium 2-2’-sulfinylbisacetate, disodium 2-2’-sulfonylbisacetate.
Reduction: Thiodiglycolic acid.
Substitution: Metal thiodiglycolates.
Wissenschaftliche Forschungsanwendungen
Disodium 2-2’-thiobisacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chelating agent.
Biology: It is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of disodium 2-2’-thiobisacetate involves its ability to chelate metal ions. It forms stable complexes with metal ions, which can then be removed from solutions or biological systems. This chelating property is particularly useful in applications where metal ion removal or sequestration is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium ethylenediaminetetraacetate (EDTA): Another chelating agent with similar applications.
Disodium oxalate: Used in similar chemical processes but with different chelating properties.
Disodium citrate: Commonly used in food and pharmaceutical industries as a chelating agent.
Uniqueness
Disodium 2-2’-thiobisacetate is unique due to its sulfur-containing structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring sulfur-based chelation and reactivity .
Eigenschaften
CAS-Nummer |
42267-39-0 |
|---|---|
Molekularformel |
C4H4Na2O4S |
Molekulargewicht |
194.12 g/mol |
IUPAC-Name |
disodium;2-(carboxylatomethylsulfanyl)acetate |
InChI |
InChI=1S/C4H6O4S.2Na/c5-3(6)1-9-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI-Schlüssel |
JANKHHONJQSEQI-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])SCC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



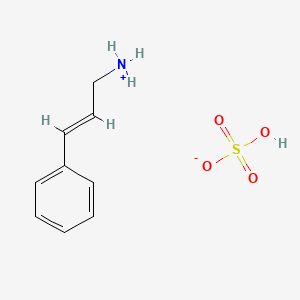
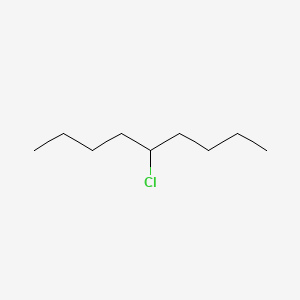
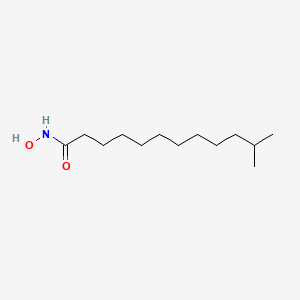



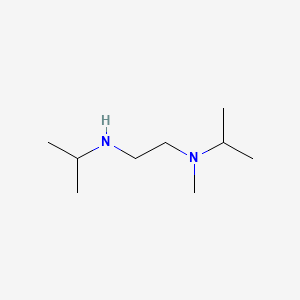
![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)

